(3S,11bR)-3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one
Description
(3S,11bR)-3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one is a useful research compound. Its molecular formula is C19H27NO3 and its molecular weight is 317.4 g/mol. The purity is usually 95%.
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Properties
IUPAC Name |
(3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJIEFSOBYUXJB-GOEBONIOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@H]2CC1=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of (-)-tetrabenazine?
A1: (-)-Tetrabenazine primarily targets the vesicular monoamine transporter 2 (VMAT2). [, , ]
Q2: How does (-)-tetrabenazine interact with VMAT2?
A2: (-)-Tetrabenazine acts as an inhibitor of VMAT2, binding to the transporter and preventing it from packaging monoamines, such as dopamine, into synaptic vesicles. [, , ]
Q3: What are the downstream effects of VMAT2 inhibition by (-)-tetrabenazine?
A3: By inhibiting VMAT2, (-)-tetrabenazine reduces the vesicular stores of monoamines in presynaptic neurons. This leads to a decrease in the release of these neurotransmitters into the synaptic cleft, effectively reducing their signaling. [, ]
Q4: Which neurological disorders are primarily associated with abnormal dopamine signaling, making them potential targets for (-)-tetrabenazine therapy?
A4: Disorders characterized by hyperkinetic movements, such as Huntington's disease, tardive dyskinesia, Tourette's syndrome, and some forms of dystonia, often involve abnormal dopamine signaling and have shown responsiveness to (-)-tetrabenazine treatment. [, , , , , ]
Q5: Does (-)-tetrabenazine differentiate between dopamine and other monoamines when interacting with VMAT2?
A5: While (-)-tetrabenazine can bind to VMAT2 and inhibit the uptake of various monoamines, research suggests a stronger affinity for dopamine transport compared to other monoamines like norepinephrine and serotonin. [, ]
Q6: What is the molecular formula of (-)-tetrabenazine?
A6: The molecular formula of (-)-tetrabenazine is C19H27NO3. []
Q7: What is the molecular weight of (-)-tetrabenazine?
A7: The molecular weight of (-)-tetrabenazine is 317.42 g/mol. []
Q8: How stable is (-)-tetrabenazine under different storage conditions?
A8: The stability of (-)-tetrabenazine can vary depending on factors like temperature, pH, and exposure to light. Specific studies are needed to determine its stability profile under various conditions. []
Q9: What are some formulation strategies that can be employed to enhance the stability of (-)-tetrabenazine?
A9: Common strategies to improve the stability of drug formulations include using appropriate excipients, controlling pH, protecting from light, and utilizing specific packaging techniques. []
Q10: What is the primary route of administration for (-)-tetrabenazine?
A10: (-)-Tetrabenazine is typically administered orally. [, , , ]
Q11: What is the bioavailability of orally administered (-)-tetrabenazine?
A11: (-)-Tetrabenazine exhibits variable and relatively low oral bioavailability, primarily due to extensive first-pass metabolism. [, , ]
Q12: What are the major metabolic pathways of (-)-benazine in the body?
A12: (-)-Tetrabenazine is rapidly and extensively metabolized, primarily by hepatic enzymes, including cytochrome P450 enzymes. [, , ]
Q13: Have there been any clinical trials evaluating the efficacy of (-)-tetrabenazine in treating chorea associated with Huntington’s disease?
A13: Yes, clinical trials have demonstrated that (-)-tetrabenazine effectively reduces chorea severity in patients with Huntington's disease, as measured by standardized rating scales such as the Unified Huntington's Disease Rating Scale (UHDRS). [, ]
Q14: Are there any established cell-based assays or animal models used to study the efficacy of (-)-tetrabenazine?
A14: Researchers often employ animal models, particularly rodent models, to study the effects of (-)-tetrabenazine on motor symptoms. These models help evaluate its efficacy and potential side effects. []
Q15: Are there any known toxicological concerns associated with (-)-tetrabenazine use?
A15: While generally considered safe, (-)-tetrabenazine can induce various side effects, including sedation, fatigue, depression, and parkinsonism. [, , ]
Q16: Is there a black box warning associated with (-)-tetrabenazine?
A16: Yes, (-)-tetrabenazine carries a black box warning for depression and suicidality, emphasizing the importance of careful patient monitoring and risk assessment. [, ]
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